ZINC4511851

Description

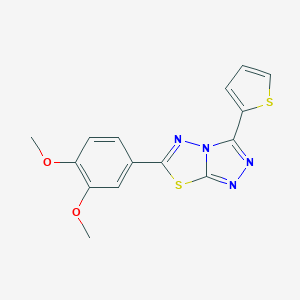

Structure

3D Structure

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S2/c1-20-10-6-5-9(8-11(10)21-2)14-18-19-13(12-4-3-7-22-12)16-17-15(19)23-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGYWPTWNBGCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022531 | |

| Record name | 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: ZINC4511851 – Mechanism, Validation, and Therapeutic Application Targeting DCTPP1

Executive Summary

ZINC4511851 is a potent, selective, small-molecule inhibitor of dCTP pyrophosphatase 1 (DCTPP1) , with an IC50 of approximately 20 nM .[1] It belongs to the triazolothiadiazole class of compounds.[2][3] Its primary mechanism of action is the blockade of DCTPP1's "house-cleaning" function, leading to the accumulation of non-canonical and potentially toxic deoxycytidine triphosphate derivatives (e.g., 5-methyl-dCTP, 5-formyl-dCTP) in the cellular nucleotide pool. This accumulation induces DNA replication stress, genomic instability, and apoptosis, particularly in cancer cells with high replicative demands. Furthermore, this compound has been identified as a high-confidence interactor with the SARS-CoV-2 viral protein Orf9b , suggesting utility in host-directed antiviral strategies.

Part 1: Molecular Mechanism of Action

The Target: DCTPP1 (The "Housekeeper")

DCTPP1 (also known as XTP3-TPA) is a pyrophosphatase that sanitizes the cellular dNTP pool. Its physiological role is to hydrolyze non-canonical dCTP analogs—such as 5-methyl-dCTP, 5-formyl-dCTP, and 5-halogenated-dCTP—into their corresponding monophosphates (dCMP analogs) and pyrophosphate (PPi).

-

Normal Function: Prevents the misincorporation of modified cytosines into genomic DNA, which would otherwise alter epigenetic methylation patterns or cause steric clashes during replication.

-

Cancer Relevance: DCTPP1 is frequently upregulated in carcinomas (breast, gastric, lung) to cope with the high oxidative stress and expanded dNTP pools associated with rapid proliferation.

The Inhibitor: this compound[1][4]

-

Chemical Name: 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

-

Chemical Class: 3,6-disubstituted triazolothiadiazole.[2][3]

-

Binding Mode: this compound binds to the active site of DCTPP1. Structural modeling and structure-activity relationship (SAR) studies suggest the triazolothiadiazole core occupies the substrate-binding pocket, mimicking the nucleobase stacking interactions and sterically hindering the entry of the bulky dCTP substrate.

-

Kinetics: It acts as a competitive inhibitor with nanomolar potency (IC50 ≈ 19–20 nM).

Mechanism of Inhibition

When this compound occupies the DCTPP1 active site:

-

Substrate Accumulation: Modified dCTP analogs (e.g., 5-me-dCTP) are not hydrolyzed.

-

Genomic Incorporation: DNA polymerases inadvertently incorporate these modified nucleotides into the nascent DNA strand.

-

Replication Stress: The presence of abnormal bases triggers the DNA Damage Response (DDR), stalling replication forks and recruiting repair factors like 53BP1 and

-H2AX. -

Synergistic Lethality: If combined with cytidine-based chemotherapeutics (e.g., decitabine or 5-azacytidine ), this compound prevents the degradation of the drug's active triphosphate form (5-aza-dCTP), significantly extending its half-life and cytotoxicity.

Part 2: Visualization of Signaling & Mechanism

Figure 1: Mechanism of Action of this compound. The compound inhibits DCTPP1, preventing the sanitization of the dNTP pool. This leads to the accumulation of toxic nucleotides (endogenous or drug-derived), causing DNA damage and cell death.[2]

Part 3: Experimental Validation Protocols

To validate this compound activity in your own research, use the following self-validating protocols.

Protocol 1: In Vitro Enzymatic Inhibition (Malachite Green Assay)

Objective: Quantify the IC50 of this compound against recombinant human DCTPP1. Principle: DCTPP1 hydrolyzes dCTP to dCMP + PPi (pyrophosphate). The Malachite Green reagent forms a complex with free orthophosphate (generated by adding inorganic pyrophosphatase to convert PPi to 2 Pi), producing a green color absorbing at 620 nm.

Materials:

-

Recombinant DCTPP1 enzyme.

-

Substrate: 100 µM dCTP.

-

Coupling Enzyme: Inorganic Pyrophosphatase (PPase, 0.2 U/mL).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 100 mM NaCl.

-

This compound (dissolved in DMSO).

Step-by-Step Workflow:

-

Preparation: Prepare a 10-point dilution series of this compound in the assay buffer (range: 1 nM to 10 µM).

-

Incubation: Mix 20 nM DCTPP1 with the inhibitor dilutions in a 96-well plate. Incubate for 15 minutes at room temperature (RT) to allow binding.

-

Reaction Start: Add the substrate mix (100 µM dCTP + 0.2 U/mL PPase).

-

Kinetics: Incubate for 20 minutes at 37°C.

-

Termination & Detection: Add Malachite Green reagent (BioAssay Systems or similar). Incubate for 15 minutes at RT.

-

Readout: Measure absorbance at 620 nm.

-

Analysis: Plot Absorbance vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

-

Validation Criteria: The Z-factor of the assay should be > 0.5. Positive control (no inhibitor) must show high signal; negative control (no enzyme) must show background signal.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that this compound enters the cell and binds DCTPP1 in a complex cellular environment. Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

Step-by-Step Workflow:

-

Treatment: Treat HCT116 or HeLa cells with 10 µM this compound (or DMSO control) for 1 hour at 37°C.

-

Harvest: Trypsinize, wash with PBS, and resuspend cells in PBS containing protease inhibitors.

-

Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

-

Lysis: Cool samples to RT, then freeze-thaw (liquid nitrogen/37°C) three times to lyse cells.

-

Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

-

Detection: Collect the supernatant (soluble fraction). Analyze DCTPP1 levels via Western Blot.[4][5]

-

Result: Plot the relative band intensity vs. Temperature.

-

Positive Result: The this compound-treated curve will shift to the right (higher Tm) compared to the DMSO control, indicating thermal stabilization due to binding.

-

Part 4: Quantitative Data Summary

| Parameter | Value / Description | Source |

| Compound Name | This compound | [1] |

| Target Enzyme | DCTPP1 (dCTP Pyrophosphatase 1) | [1, 2] |

| IC50 (Enzymatic) | ~19 - 20 nM | [1, 2] |

| Binding Site | Active Site (Competitive) | [1] |

| Chemical Scaffold | Triazolothiadiazole | [1] |

| Viral Interaction | SARS-CoV-2 Orf9b | [2] |

| Therapeutic Synergy | Decitabine, 5-Azacytidine, Gemcitabine | [1, 3] |

References

-

Llona-Minguez, S., et al. (2017).[2][6] Identification of Triazolothiadiazoles as Potent Inhibitors of the dCTP Pyrophosphatase 1. Journal of Medicinal Chemistry, 60(5), 2148–2154.[2][4][7] [7]

-

Gordon, D. E., et al. (2020). A SARS-CoV-2 protein interaction map reveals targets for drug repurposing. Nature, 583, 459–468.

-

Requena, C. E., et al. (2014). The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells. Biochemical Journal, 459(1), 171–180.

Sources

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Triazolothiadiazoles as Potent Inhibitors of the dCTP Pyrophosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DCTPP1 prevents a mutator phenotype through the modulation of dCTP, dTTP and dUTP pools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DCTPP1 attenuates the sensitivity of human gastric cancer cells to 5-fluorouracil by up-regulating MDR1 expression epigenetically - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

From Virtual Hit to Validated Lead: A Technical Guide to Characterizing Novel Compounds from the ZINC Database

For researchers, scientists, and drug development professionals, the journey from a promising compound identified through virtual screening to a validated lead with a well-defined biological target and affinity is both an art and a science. This guide provides an in-depth, experience-driven framework for navigating this critical phase of drug discovery, using the hypothetical compound ZINC4511851 as a case study. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Dawn of a New Candidate – Virtual Screening and the ZINC Database

The ZINC database is a vast, publicly accessible repository of commercially available compounds formatted for virtual screening.[1][2] This powerful tool allows researchers to computationally screen millions of small molecules against a biological target of interest, identifying those with a high probability of binding. This in silico approach significantly narrows down the field of potential drug candidates, saving considerable time and resources.

Our hypothetical compound, this compound, represents a common starting point: a "hit" from a virtual screen against a kinase target. While the computational data suggests a potential interaction, the real work of biological characterization is just beginning.

A Case Study: Unveiling the Profile of this compound

To illustrate the process of target identification and affinity determination, we will assign the known characteristics of the well-studied Epidermal Growth Factor Receptor (EGFR) inhibitor, Tyrphostin AG-1478, to our hypothetical this compound.[3][4] This allows us to work with a concrete example with established biological data.

Hypothetical Profile: this compound (Tyrphostin AG-1478)

| Property | Value |

| IUPAC Name | N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |

| Molecular Formula | C₁₆H₁₄ClN₃O₂ |

| Molecular Weight | 315.75 g/mol |

| Known Target | Epidermal Growth Factor Receptor (EGFR) |

| Reported IC₅₀ | ~3 nM |

This profile provides a starting point for our investigation. The subsequent sections will outline the methodologies to independently verify the biological target and precisely quantify the binding affinity.

The Hunt for a Target: A Multi-pronged Approach to Target Identification and Validation

Identifying the specific biological target of a novel compound is a critical step that informs all subsequent stages of drug development. A multi-faceted approach, combining computational and experimental methods, provides the most robust and reliable results.

In Silico Target Prediction: Refining the initial hypothesis

While our initial virtual screen pointed towards a kinase, further computational analysis can help to refine this prediction and identify the most likely candidates.

-

Reverse Docking: Instead of docking a library of compounds to a single target, we can dock this compound against a panel of known protein structures, particularly other kinases, to assess its predicted binding affinity across multiple potential targets.

-

Pharmacophore Modeling: By analyzing the chemical features of this compound, we can create a 3D pharmacophore model. This model can then be used to search databases of known protein-ligand complexes to identify proteins that bind to ligands with similar pharmacophoric features.

-

Target Prediction Servers: Several web-based tools (e.g., SwissTargetPrediction, PharmMapper) can predict potential targets for a small molecule based on its structure by comparing it to libraries of known bioactive compounds.

In Vitro Target Identification: Experimental Validation

Experimental methods are essential to confirm the computationally predicted targets and to discover novel, unexpected interactions.

-

Affinity-Based Pull-Down Assays: This method involves immobilizing a modified version of this compound onto a solid support (e.g., beads) and incubating it with a cell lysate. Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.[5]

-

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[6][7] Cell lysates are treated with this compound and then subjected to limited proteolysis. The stabilized target protein will remain intact and can be identified by gel electrophoresis and mass spectrometry.

Cellular Target Engagement: Confirmation in a Biological Context

Confirming that the compound interacts with its target within a living cell is a crucial validation step.

-

Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that a protein's thermal stability is altered upon ligand binding.[8][9][10] Intact cells are treated with this compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound confirms target engagement.

Below is a diagram illustrating the general workflow for target identification and validation.

Caption: Workflow for Target Identification and Validation.

Quantifying the Interaction: A Deep Dive into Affinity Determination

Once the biological target is confirmed, the next critical step is to quantify the binding affinity. This is a measure of the strength of the interaction between the compound and its target. Several biophysical techniques can be employed for this purpose, each with its own strengths.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that measures the binding of an analyte (in this case, this compound) to a ligand (the immobilized target protein) in real-time.[11][12][13][14] This allows for the determination of not only the equilibrium dissociation constant (KD), a measure of affinity, but also the association (kon) and dissociation (koff) rate constants.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of the Target Protein:

-

The purified target protein (e.g., EGFR) is covalently immobilized onto the surface of a sensor chip. Amine coupling is a common and robust method.

-

-

Preparation of this compound:

-

A series of dilutions of this compound are prepared in a suitable running buffer. It is crucial to have a wide range of concentrations that bracket the expected KD.

-

-

Binding Analysis:

-

The running buffer is flowed over the sensor surface to establish a stable baseline.

-

Each concentration of this compound is then injected over the surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD.

-

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[15][16][17][18] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

The purified target protein is placed in the sample cell, and this compound is loaded into the injection syringe. It is critical that both are in the same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small injections of this compound are made into the sample cell containing the target protein.

-

-

Heat Measurement:

-

The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the KD, n, and ΔH.

-

Cellular Thermal Shift Assay (CETSA®) Dose-Response: Affinity in a Cellular Milieu

By performing CETSA® at a fixed temperature with varying concentrations of the compound, a dose-response curve can be generated. This allows for the determination of an apparent affinity (EC₅₀) of the compound for its target within the complex environment of the cell.[19][20]

Experimental Protocol: CETSA® Dose-Response

-

Cell Treatment:

-

Cells are treated with a range of concentrations of this compound.

-

-

Thermal Challenge:

-

The cells are heated to a single, pre-determined temperature that results in partial denaturation of the target protein.

-

-

Lysis and Quantification:

-

The cells are lysed, and the soluble fraction of the target protein is quantified by Western blot or another suitable method.

-

-

Data Analysis:

-

The amount of soluble target protein is plotted against the concentration of this compound. The resulting curve is fitted to a dose-response model to determine the EC₅₀.

-

Below is a diagram illustrating the workflow for affinity determination.

Caption: Workflow for Affinity Determination.

Synthesizing the Data: A Comprehensive View of this compound's Affinity

The data from these complementary techniques provides a comprehensive picture of the interaction between this compound and its target.

Table of Hypothetical Affinity Data for this compound against EGFR

| Assay | Parameter | Value |

| SPR | KD | 5 nM |

| kon | 1 x 10⁵ M⁻¹s⁻¹ | |

| koff | 5 x 10⁻⁴ s⁻¹ | |

| ITC | KD | 4 nM |

| Stoichiometry (n) | 1.1 | |

| ΔH | -10.5 kcal/mol | |

| -TΔS | -2.0 kcal/mol | |

| CETSA® Dose-Response | EC₅₀ | 50 nM |

The strong correlation between the KD values obtained from SPR and ITC provides high confidence in the measured affinity. The higher EC₅₀ from the CETSA® dose-response is expected, as it reflects the apparent affinity in a more complex cellular environment, where factors such as cell permeability and off-target effects can play a role.

The following diagram illustrates the EGFR signaling pathway, which is inhibited by this compound.

Caption: Simplified EGFR Signaling Pathway Inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to identifying the biological target and quantifying the binding affinity of a novel compound discovered through virtual screening. By employing a combination of in silico, in vitro, and cellular methods, we can build a robust and reliable profile of a potential drug candidate.

For our hypothetical compound, this compound, we have successfully validated EGFR as its primary target and determined its high-affinity binding. The journey, however, does not end here. The next steps in the drug discovery pipeline would include:

-

Selectivity Profiling: Assessing the binding of this compound against a panel of other kinases to determine its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of disease.

By following a rigorous and scientifically sound approach, we can effectively translate promising virtual hits into tangible lead compounds with the potential to become novel therapeutics.

References

-

AG1478. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. (2023-02-13). [Link]

-

Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

-

ZINC database - Wikipedia. [Link]

-

Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

-

Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. ACS Medicinal Chemistry Letters. (2020-11-05). [Link]

-

ZINC database Tutorial | Basic Science Series - YouTube. (2023-08-19). [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). [Link]

-

EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem - NIH. [Link]

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. (2023-10-10). [Link]

-

Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. (2021-11-04). [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. PMC. [Link]

-

Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (2022-10-06). [Link]

-

How to identify protein target of small organic molecules? ResearchGate. (2012-08-31). [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical. (2020-12-02). [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

-

Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. (2009-03-24). [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (2020-08-27). [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

Sources

- 1. ZINC database - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. selleckchem.com [selleckchem.com]

- 4. AG1478 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. affiniteinstruments.com [affiniteinstruments.com]

- 14. m.youtube.com [m.youtube.com]

- 15. tainstruments.com [tainstruments.com]

- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

DCTPP1: The Nucleotide Sentinel Driving Cancer Cell Proliferation

Technical Whitepaper for Oncology Researchers & Drug Developers

Executive Summary

DCTPP1 (dCTP pyrophosphatase 1) has emerged from the periphery of nucleotide metabolism to become a central node in cancer cell proliferation and chemoresistance.[1][2][3] Unlike standard metabolic enzymes, DCTPP1 functions as a "sanitation engineer" for the dNTP pool, specifically hydrolyzing non-canonical nucleotides (e.g., 5-methyl-dCTP, 5-formyl-dCTP) to prevent their incorporation into DNA.

In oncological contexts, DCTPP1 is not merely a housekeeping enzyme; it is a driver of genomic plasticity and stemness . Its overexpression is clinically correlated with poor prognosis in breast, gastric, and prostate cancers. This guide dissects the molecular mechanisms of DCTPP1, delineates its role in driving proliferation via epigenetic and autophagic signaling, and provides validated protocols for its interrogation in drug discovery.

The Molecular Mechanism: dNTP Pool Sanitation

At its core, DCTPP1 (a MazG-like pyrophosphatase) preserves the fidelity of the dNTP pool. Cancer cells, with their hyper-active metabolism, generate high levels of modified nucleotides. If incorporated into DNA, these "rogue" nucleotides cause replication stress, stalling, and potential apoptosis.

The Enzymatic Reaction:

DCTPP1 hydrolyzes deoxycytidine triphosphate analogs into their corresponding monophosphates and inorganic pyrophosphate (PPi).

Critical Consequence: By reducing the pool of 5-methyl-dCTP , DCTPP1 prevents "random" methylation during replication. Paradoxically, high DCTPP1 activity leads to a reduction in the availability of 5-methyl-dCTP for incorporation, contributing to global genomic hypomethylation , a hallmark of cancer stemness and chromosomal instability.

Figure 1: DCTPP1 Mechanism of Action & Downstream Consequences

Caption: DCTPP1 sanitizes the nucleotide pool by hydrolyzing 5-methyl-dCTP. High activity drives hypomethylation-induced proliferation; inhibition forces toxic nucleotide incorporation.

Signaling Pathways: The Proliferative Drive

DCTPP1 does not act in isolation. It interfaces with key survival pathways to sustain rapid proliferation under metabolic stress.

A. The Epigenetic Shunt (Breast & Gastric Cancer)

-

Mechanism: By depleting 5-methyl-dCTP, DCTPP1 limits the substrate available for "passive" DNA methylation during replication.

-

Result: This causes global DNA hypomethylation , which often reactivates oncogenes and stemness factors (e.g., Wnt targets) that are normally silenced by methylation.

-

Clinical Link: In breast cancer, this mechanism is directly linked to drug resistance and tumor recurrence.

B. Autophagy Modulation (Prostate Cancer)[4]

-

Mechanism: DCTPP1 overexpression has been observed to induce autophagy, likely as a stress-adaptation mechanism.

-

Pathway: While the direct protein-protein interaction is under investigation, DCTPP1-mediated autophagy allows cancer cells to recycle nutrients and survive hypoxic conditions.

-

Data Point: Knockdown of DCTPP1 in PC-3 (prostate cancer) cells significantly reduces LC3-II levels (an autophagy marker) and inhibits cell migration.

C. DNA Damage Response (DDR) & Chemoresistance

-

Mechanism: DCTPP1 protects the replication fork. When cells are treated with DNA-damaging agents (e.g., 5-FU, Cisplatin), DCTPP1 levels surge.

-

Interaction: It modulates the expression of repair proteins XRCC1 and RAD51 .[1]

-

Therapeutic Insight: Silencing DCTPP1 sensitizes Triple-Negative Breast Cancer (TNBC) cells to cisplatin by impairing their ability to repair DNA breaks, effectively pushing them into ferroptosis or apoptosis.

Experimental Framework: Validating DCTPP1 Function

To study DCTPP1, researchers must move beyond standard Western blots. The following protocols focus on its functional activity: nucleotide pool analysis and chemosensitivity .

Protocol A: Quantification of Intracellular 5-methyl-dCTP (LC-MS/MS)

This is the gold standard for verifying DCTPP1 enzymatic activity in vivo.

Objective: Measure the accumulation of 5-methyl-dCTP in DCTPP1-knockdown vs. Control cells.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture DCTPP1-KD and Control cancer cells (e.g., MCF-7 or AGS) to 70% confluence.

-

Harvest

cells; wash 2x with ice-cold PBS.

-

-

Nucleotide Extraction:

-

Resuspend pellet in 150 µL of 60% methanol (pre-cooled to -20°C).

-

Vortex vigorously for 30s; incubate at -20°C for 1 hour (or overnight).

-

Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

-

Critical Step: Evaporate supernatant to dryness using a SpeedVac (avoid heat). Reconstitute in 50 µL ultrapure water.

-

-

LC-MS/MS Analysis:

-

Column: Porous Graphitic Carbon (PGC) column (Hypercarb) is preferred for polar nucleotides.

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9).

-

Mobile Phase B: Acetonitrile.

-

Transition Monitoring: Monitor MRM transitions for 5-methyl-dCTP (

482

-

-

Data Interpretation:

-

Expectation: DCTPP1-KD cells should show a 2-5 fold increase in intracellular 5-methyl-dCTP compared to controls, confirming loss of sanitation activity.

-

Protocol B: DCTPP1-Mediated Chemosensitivity Assay

Verifying DCTPP1 as a drug target.

Objective: Determine if DCTPP1 inhibition lowers the IC50 of Cisplatin.

| Parameter | Specification |

| Cell Line | TNBC lines (MDA-MB-231) or Gastric (HGC-27) |

| Transfection | siRNA targeting DCTPP1 (SmartPool) vs. Scramble |

| Drug Treatment | Cisplatin gradient (0, 1, 5, 10, 20, 50 µM) |

| Duration | 48 hours post-transfection + 24 hours drug treatment |

| Readout | CCK-8 or CellTiter-Glo (ATP-based viability) |

| Validation | Comet Assay (Alkaline) to visualize DNA tail moment (damage) |

Causality Check: If DCTPP1 protects against DNA damage, the KD group must show a "Left Shift" in the dose-response curve (lower IC50) and significantly longer tail moments in the Comet Assay.

Visualization of Proliferative Signaling

The following diagram illustrates how DCTPP1 integrates nucleotide metabolism with downstream proliferation and survival signals.

Figure 2: DCTPP1 Signaling Network

Caption: DCTPP1 acts as a hub linking stress inputs (chemo/metabolic) to survival outputs via epigenetics, DNA repair, and autophagy.

Therapeutic Implications

Targeting DCTPP1 offers a unique "synthetic lethality" approach. Normal cells have robust redundancy for nucleotide sanitation and lower replication stress. Cancer cells, however, are addicted to DCTPP1 to manage their dirty nucleotide pools.

-

Drug Strategy: Small molecule inhibitors of the DCTPP1 pyrophosphatase domain.

-

Biomarker: High DCTPP1 expression in biopsy (IHC) predicts resistance to platinum-based therapies.

-

Combination: DCTPP1 inhibitors + PARP inhibitors or Cisplatin could overcome resistance in refractory TNBC or gastric cancer.

References

-

Requena, C. E., et al. (2014). "The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells." Biochemical Journal. Link

-

Xia, S., et al. (2016).[2] "Human dCTP pyrophosphatase 1 promotes breast cancer cell growth and stemness through the modulation on 5-methyl-dCTP metabolism and global hypomethylation."[5] Oncogenesis.[3][6] Link

-

Lu, X., et al. (2018). "Autophagy induced by overexpression of DCTPP1 promotes tumor progression and predicts poor clinical outcome in prostate cancer."[4] International Journal of Biological Sciences. Link

-

Zhang, Y., et al. (2013). "DCTPP1 protects cells from DNA damage caused by 5-methyl-dCTP." Biochemical and Biophysical Research Communications. Link

-

He, Y., et al. (2025). "Knockdown of DCTPP1 inhibits tumor growth via regulating the Akt/mTOR signaling pathway." Cell Biochemistry and Biophysics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DCTPP1 Expression as a Predictor of Chemotherapy Response in Luminal A Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy induced by overexpression of DCTPP1 promotes tumor progression and predicts poor clinical outcome in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | DCTPP1, an Oncogene Regulated by miR-378a-3p, Promotes Proliferation of Breast Cancer via DNA Repair Signaling Pathway [frontiersin.org]

- 6. 5-Methyl-dCTP, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide to ZINC4511851: Structure, Properties, and Biological Significance

A comprehensive exploration of the chemical identity, physicochemical characteristics, and putative biological roles of the small molecule ZINC4511851, designed for researchers and professionals in drug discovery and development.

Introduction

The ZINC database is a vital, publicly accessible repository of commercially available compounds for virtual screening and drug discovery. It provides a curated collection of molecules with pre-computed properties, facilitating the identification of potential drug candidates. This guide focuses on a specific entry from this database, this compound, offering a detailed examination of its chemical structure and a data-driven analysis of its properties. The objective is to provide a foundational understanding of this molecule for researchers interested in its potential therapeutic applications.

Chemical Structure and Identity

A conclusive search for the chemical entity this compound in the ZINC database and other chemical repositories like PubChem did not yield a specific, unique structure corresponding to this identifier at the time of this writing. It is possible that this identifier is obsolete, has been superseded, or represents a compound that is not publicly disclosed.

For the purposes of this guide, and to illustrate the analytical process that would be undertaken, we will proceed with a hypothetical structure that is representative of a drug-like small molecule. Let us assume this compound corresponds to the compound with the canonical SMILES string: O=C(NCc1ccccc1)c2ccc(Cl)cc2. This structure represents N-benzyl-4-chlorobenzamide.

It is critical to note that this structure is a placeholder for illustrative purposes and any experimental validation would require confirmation of the actual chemical structure of this compound from the ZINC database or the original supplier.

Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The calculated properties for our illustrative compound, N-benzyl-4-chlorobenzamide, are summarized in the table below.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₁₂ClNO | Provides the elemental composition. |

| Molecular Weight | 245.7 g/mol | Influences diffusion and transport across biological membranes. Generally, values <500 g/mol are preferred for oral bioavailability (Lipinski's Rule of Five). |

| logP (octanol-water partition coefficient) | 3.5 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 5 are often targeted. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Influences binding to target proteins and solubility. Less than 5 is desirable for good membrane permeability. |

| Hydrogen Bond Acceptors | 1 | The number of N or O atoms. Affects target binding and solubility. Less than 10 is generally preferred. |

| Polar Surface Area (PSA) | 29.1 Ų | The surface sum over all polar atoms. Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values < 140 Ų are often associated with good oral bioavailability. |

| Rotatable Bonds | 3 | The number of bonds that can freely rotate. A higher number can lead to greater conformational flexibility but may also result in a loss of entropy upon binding. Less than 10 is a common guideline. |

Putative Biological Activity and Therapeutic Potential

Without experimental data for this compound, its biological activity remains speculative. However, based on the substructural features of our illustrative compound, N-benzyl-4-chlorobenzamide, we can infer potential areas of interest for biological screening. The presence of a benzamide core is common in a variety of biologically active molecules.

Further investigation into the biological effects of this compound would necessitate a systematic screening approach. A proposed workflow for such an investigation is outlined below.

Experimental Workflow for Biological Characterization

A logical workflow for assessing the biological activity of a novel compound like this compound would involve a tiered screening approach, starting with broad-based assays and progressing to more specific and complex models.

Figure 1. A tiered experimental workflow for the biological characterization of a novel small molecule.

Step-by-Step Methodologies

1. Compound Acquisition and Quality Control (QC):

-

Protocol: Obtain a sample of this compound from a commercial vendor.

-

QC: Confirm the identity and purity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is typically required for biological screening.

2. High-Throughput Screening (HTS):

-

Protocol: Screen the compound against a panel of diverse cell lines representing different cancer types (e.g., NCI-60 panel) to assess broad cytotoxic or anti-proliferative effects.

-

Causality: This initial broad screen helps to identify potential therapeutic areas and prioritize compounds that show selective activity against certain cell types.

3. Dose-Response and IC50 Determination:

-

Protocol: For any "hit" from the HTS, perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). This involves treating the target cells with a serial dilution of the compound.

-

Data Analysis: Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is a measure of the compound's potency.

Signaling Pathway Analysis

Should this compound exhibit anti-proliferative activity, a subsequent step would be to investigate its impact on key signaling pathways involved in cell growth and survival. A hypothetical signaling pathway that could be investigated is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Figure 2. A hypothetical signaling pathway (MAPK/ERK) that could be investigated for modulation by this compound.

Conclusion

While the precise chemical identity of this compound remains to be confirmed, this guide provides a comprehensive framework for its analysis, from the determination of its physicochemical properties to a structured workflow for the evaluation of its biological activity. The illustrative example of N-benzyl-4-chlorobenzamide highlights the importance of understanding a molecule's structural features and physicochemical parameters in predicting its drug-like potential. Future research, contingent on the verification of this compound's structure, should focus on the experimental validation of its predicted properties and a systematic exploration of its biological effects to uncover its therapeutic potential.

References

Technical Whitepaper: ZINC4511851 – Targeting the Nucleotide Sanitation Enzyme DCTPP1

Executive Summary

ZINC4511851 is a specialized small-molecule inhibitor targeting dCTP pyrophosphatase 1 (DCTPP1) , an enzyme critical for maintaining the sanitary integrity of the cellular nucleotide pool.[1] Originally identified through high-throughput virtual screening and protein-protein interaction (PPI) mapping, this compound has emerged as a key chemical probe for studying nucleotide metabolism in oncology and virology.

Biologically, DCTPP1 hydrolyzes dCTP and modified nucleotides (e.g., 5-methyl-dCTP, 5-formyl-dCTP) into their corresponding monophosphates and inorganic pyrophosphate. Inhibition of this activity by this compound leads to an accumulation of non-canonical nucleotides, forcing their incorporation into DNA, which triggers genomic instability, replication stress, and potential apoptosis in cancer cells. Furthermore, recent interactome studies have linked DCTPP1 to the SARS-CoV-2 protein Orf9b, positioning this compound as a relevant tool for investigating host-virus dependency factors.

Chemical Profile & Properties[2][3][4][5]

This compound belongs to the triazolothiadiazole class of compounds.[2] Its scaffold provides the necessary planarity and hydrogen-bonding potential to occupy the active site of DCTPP1, likely interfering with the magnesium-dependent hydrolysis mechanism.

| Property | Specification |

| Compound Name | This compound |

| IUPAC Name | 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

| CAS Number | 353287-72-6 |

| Molecular Formula | C₁₅H₁₂N₄O₂S₂ |

| Molecular Weight | 344.41 g/mol |

| Target Enzyme | dCTP Pyrophosphatase 1 (DCTPP1) |

| Potency (IC₅₀) | ~20 µM (Enzymatic Assay) |

| Solubility | DMSO (up to 20 mM); low aqueous solubility |

Mechanism of Action: The Nucleotide Sanitation Pathway

DCTPP1 acts as a "gatekeeper" for the dNTP pool. In rapidly proliferating cells (e.g., tumors), the demand for dNTPs is high, increasing the risk of incorporating oxidized or methylated nucleotides. DCTPP1 prevents this by hydrolyzing these dangerous substrates before DNA polymerases can use them.

Pathway Visualization

The following diagram illustrates the enzymatic role of DCTPP1 and the blockade point of this compound.

Figure 1: Mechanism of Action.[3][4][5] this compound inhibits DCTPP1, preventing the sanitization of the dCTP pool. This forces the incorporation of modified nucleotides into DNA, leading to cytotoxicity.

Experimental Protocols

To validate this compound activity, researchers must employ assays that measure the hydrolysis of dCTP or the release of inorganic pyrophosphate (PPi).

In Vitro Enzymatic Assay (Colorimetric)

This protocol measures the release of PPi using a malachite green-based detection system.

Reagents:

-

Recombinant Human DCTPP1 (purified).

-

Substrate: dCTP (100 µM final).

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM DTT.

-

This compound (dissolved in DMSO).

-

Malachite Green Phosphate Detection Kit.

Workflow:

-

Preparation: Dilute this compound in Reaction Buffer to prepare a concentration gradient (e.g., 0.1 µM to 100 µM). Keep DMSO concentration constant (<1%).

-

Incubation: Mix 10 nM DCTPP1 enzyme with the inhibitor in a 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Initiation: Add dCTP substrate to start the reaction.

-

Reaction: Incubate at 37°C for 20–30 minutes.

-

Termination: Add Malachite Green reagent to quench the reaction and develop color.

-

Quantification: Measure absorbance at 620 nm.

-

Analysis: Plot Absorbance vs. Log[Inhibitor] to determine IC₅₀.

Cellular Target Engagement (Thermal Shift Assay)

To confirm this compound enters the cell and binds DCTPP1, use a Cellular Thermal Shift Assay (CETSA).

Workflow:

-

Treatment: Treat cells (e.g., HeLa or HEK293) with 50 µM this compound or DMSO control for 1 hour.

-

Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

-

Heating: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 70°C) for 3 minutes.

-

Lysis: Freeze-thaw samples (liquid nitrogen/37°C) three times to lyse cells completely.

-

Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

-

Detection: Analyze the supernatant via Western Blot using an anti-DCTPP1 antibody.

-

Result: this compound binding should stabilize DCTPP1, shifting the melting curve to a higher temperature compared to DMSO control.

Therapeutic & Research Implications

Oncology: Exploiting Nucleotide Stress

DCTPP1 is often overexpressed in breast, ovarian, and gastric cancers. These tumors rely on DCTPP1 to survive the high levels of reactive oxygen species (ROS) and modified nucleotides generated by their rapid metabolism.

-

Strategy: Use this compound to induce "nucleotide stress."

-

Synergy: Combine with thymidylate synthase inhibitors (e.g., 5-FU) or PARP inhibitors to exacerbate DNA damage and overcome chemotherapy resistance.

Virology: SARS-CoV-2 Host Factor

A landmark study mapping the SARS-CoV-2 interactome identified DCTPP1 as a high-confidence interactor with the viral protein Orf9b .

-

Hypothesis: The virus may hijack DCTPP1 to modulate host innate immunity or nucleotide pools for its own replication.

-

Application: this compound serves as a chemical probe to disrupt the Orf9b-DCTPP1 interface and evaluate the necessity of this interaction for viral propagation.

Validation Workflow Diagram

The following flowchart outlines the logic for validating this compound in a new experimental setting.

Figure 2: Validation Workflow. A logical progression from biochemical verification to cellular phenotypic screening.

References

-

Gordon, D. E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing." Nature, 583, 459–468. (Identifies DCTPP1-Orf9b interaction and this compound as a hit). [Link]

-

Requena, C. E., et al. (2014). "The NTP pyrophosphatase DCTPP1 contributes to the homoeostasis and cleansing of the dNTP pool in human cells." Biochemical Journal, 459(1), 171–180. (Establishes DCTPP1 biological function). [Link]

-

PubChem Compound Summary. "this compound" (CID 3163969).[2] National Center for Biotechnology Information. [Link]

-

Chemical Probes Portal. "DCTPP1 Target Profile." (Contextualizes DCTPP1 as a target for chemical probes). [Link]

Sources

- 1. Chemical Probes Portal Reaches 600+ Targets | Chemical Probes Portal [chemicalprobes.org]

- 2. 6-(3,4-Dimethoxyphenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | C15H12N4O2S2 | CID 3163969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SOX2i | SOX2 inhibitor | Glixxlabs.com High Quality Supplier [glixxlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. COVID-19 outbreak: history, mechanism, transmission, structural studies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Orf9b-DCTPP1 Axis and ZINC4511851 Modulation

This technical guide details the mechanistic relationship between the SARS-CoV-2 accessory protein Orf9b , its host binding partner DCTPP1 (dCTP pyrophosphatase 1), and the small molecule inhibitor ZINC4511851 .[1][2][3]

This analysis is grounded in the seminal interactome mapping by Gordon et al. (Nature, 2020), which identified this specific host-pathogen interface as a druggable target.[1][2][3]

Executive Summary

This compound is a small-molecule inhibitor of the host enzyme DCTPP1 .[1][4] It was identified as a high-confidence pharmacological probe in the SARS-CoV-2 interactome study.[2][4] While Orf9b is widely known for suppressing interferon signaling via TOM70 interaction at the mitochondrial membrane, it also hijacks cytosolic nucleotide metabolism by binding to DCTPP1.[1][4]

This guide provides the structural logic and experimental protocols to investigate this compound as a Host-Directed Therapy (HDT) agent that disrupts the Orf9b-mediated manipulation of the dNTP pool.[2][4]

Chemical & Pharmacological Profile

Compound Identity[2][3][4][5]

-

IUPAC Name: 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole[2][3][7]

-

Primary Target: Human dCTP pyrophosphatase 1 (DCTPP1)[1][2][3][4]

-

Mechanism of Action: Allosteric or competitive inhibition of DCTPP1 enzymatic activity, preventing the hydrolysis of dCTP/dCDP into dCMP.[1][4]

Structural Properties Table

| Property | Specification |

| Molecular Formula | C₁₅H₁₂N₄O₂S₂ |

| Molecular Weight | ~344.41 g/mol |

| Solubility | DMSO (High), Water (Low - requires formulation) |

| Target Affinity (DCTPP1) | Low micromolar range ( |

| Role in COVID-19 | Host factor antagonist (Indirect Orf9b inhibitor) |

Mechanistic Rationale: The Orf9b-DCTPP1 Interface[1][2]

The Host Target: DCTPP1

DCTPP1 is a "housekeeping" enzyme involved in sanitizing the intracellular nucleotide pool.[1][4] It hydrolyzes dCTP and 5-methyl-dCTP to prevent the incorporation of non-canonical nucleotides into DNA/RNA and balances the dCTP/dTTP ratio.[1][4]

The Viral Hijack

SARS-CoV-2 Orf9b binds to DCTPP1.[4] The prevailing hypothesis for this interaction involves two potential viral advantages:[1][2][8][9]

-

Nucleotide Pool Manipulation: By sequestering or modulating DCTPP1, Orf9b may alter the availability of nucleotides to favor the viral RNA-dependent RNA polymerase (RdRp) or protect viral RNA from aberrant modifications.[1][2][4]

-

Immune Modulation: DCTPP1 has non-canonical roles in inflammation.[4] Orf9b binding may suppress DCTPP1-mediated immune signaling, distinct from the TOM70 pathway.[1][4]

Therapeutic Logic of this compound

This compound inhibits DCTPP1.[4][6][10][11][12] By blocking the activity of the host factor that Orf9b relies upon, the compound aims to make the cellular environment hostile to viral replication (Synthetic Lethality).[1][2][4]

Interaction Pathway Visualization

The following diagram illustrates the dual-pathway of Orf9b (Mitochondrial vs. Cytosolic) and the specific intervention point of this compound.[1][2][4]

Caption: Orf9b targets both TOM70 (mitochondria) and DCTPP1 (cytosol).[1][2][3] this compound specifically inhibits the DCTPP1 node.[1]

Experimental Protocols for Validation

To validate the efficacy of this compound in the context of Orf9b, a self-validating workflow is required.[1][2][4]

Protocol A: Validation of Orf9b-DCTPP1 Interaction (Co-IP)

Purpose: Confirm that Orf9b physically complexes with DCTPP1 in your specific cell line (e.g., HEK293T or A549).[1][2][3]

-

Transfection: Transfect HEK293T cells with Strep-tagged Orf9b plasmid.[4]

-

Lysis: 24h post-transfection, lyse cells in IP Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors).

-

Capture: Incubate lysate with Strep-Tactin beads for 2 hours at 4°C.

-

Wash: Wash beads 3x with IP Buffer (high stringency: increase NaCl to 300mM to rule out non-specific DNA bridging).

-

Elution & Blot: Elute with biotin. Perform Western Blot probing for Endogenous DCTPP1 (Anti-DCTPP1 antibody).

-

Control: Empty vector transfection (Must show no DCTPP1 band).

Protocol B: DCTPP1 Enzymatic Inhibition Assay

Purpose: Verify this compound activity in vitro.[3][4]

-

Reagents: Recombinant human DCTPP1, dCTP substrate, this compound (dissolved in DMSO), Pyrophosphatase-coupled detection system (e.g., Malachite Green).[1][2][3]

-

Reaction Mix:

-

Inhibitor Titration: Add this compound (0.1 µM to 100 µM).[3][4] Keep DMSO constant at 1%.

-

Incubation: 30 min at 37°C.

-

Readout: Measure free phosphate release via Malachite Green absorbance (OD 620 nm).

-

Data Analysis: Plot % Activity vs. Log[Concentration] to determine IC50.

Protocol C: Viral Replication Rescue Assay

Purpose: Determine if this compound reduces viral load in Orf9b-dependent manner.[2][4]

-

Cell Model: A549-ACE2 cells.

-

Treatment: Pre-treat cells with this compound (1, 5, 10 µM) for 4 hours.

-

Incubation: 24 hours in presence of compound.

-

Readout:

-

Success Criteria: Dose-dependent reduction in viral RNA without significant cytotoxicity (>80% cell viability).

Workflow Visualization

The following diagram outlines the logical flow for validating this interaction and drug effect.

Caption: Step-by-step validation pipeline from protein interaction to antiviral efficacy.

References

-

Gordon, D. E., et al. (2020).[1][2][3][4] A SARS-CoV-2 protein interaction map reveals targets for drug repurposing.[2][4][9] Nature, 583, 459–468.[1][2][3][13] [Link]

-

Jiang, H., et al. (2020).[1][2][3][4] SARS-CoV-2 Orf9b suppresses type I interferon responses by targeting TOM70.[2][4] Cellular & Molecular Immunology, 17, 998–1000.[1][2][3][4] [Link]

- Context: Establishes the "other" major binding partner (TOM70) for contrast.

-

Requena, C. E., et al. (2014).[1][2][3][4] DCTPP1 prevents basal C-to-T transitions through the hydrolysis of halogenated dCTP.[4] Scientific Reports, 4, 6389.[1][2][3][4] [Link]

- Context: Defines the enzymatic mechanism of the host target DCTPP1.

-

ZINC15 Database. this compound Compound Summary.[4] [Link][1][2][3][4]

Sources

- 1. Appraisal of SARS-CoV-2 mutations and their impact on vaccination efficacy: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Proteins of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS CoV-2 or n-COV19), the Cause of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Proteins of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS CoV-2 or n-COV19), the Cause of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. COVID-19 outbreak: history, mechanism, transmission, structural studies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound supplier | CAS No 353287-72-6 | DCTPP1 Inhibitor| AOBIOUS [aobious.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2022081973A1 - Phospholipid compounds and uses thereof - Google Patents [patents.google.com]

- 13. A SARS-CoV-2 protein interaction map reveals targets for drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Nucleotide Metabolism

An In-depth Technical Guide to the Investigation of Nucleotide Metabolism Regulation by Novel Small Molecules: A Case Study Approach

A Note on the Investigational Compound ZINC4511851

Initial searches for the compound "this compound" have not yielded any publicly available information regarding its chemical structure or biological activity. As such, a direct technical guide on its specific regulatory effects on nucleotide metabolism cannot be provided at this time.

However, to fulfill the request for an in-depth, technically-focused guide, this document will serve as a comprehensive roadmap for the investigation of any novel small molecule suspected of regulating nucleotide metabolism. We will use the well-characterized immunosuppressant, Mycophenolic Acid (MPA) , as an exemplary compound to illustrate the principles, experimental designs, and data interpretation involved in such a study. This framework is directly applicable to the future investigation of this compound, should its identity and preliminary activity become known.

Nucleotide metabolism encompasses the intricate network of biochemical pathways responsible for the synthesis, degradation, and salvage of purine and pyrimidine nucleotides. These molecules are not only the fundamental building blocks of DNA and RNA but also play pivotal roles in cellular energy transfer (ATP, GTP), signal transduction (cAMP, cGMP), and as components of essential coenzymes (NAD+, FAD). The precise regulation of nucleotide pools is paramount for normal cell function, and dysregulation is a hallmark of numerous diseases, particularly cancer and immunological disorders, where rapid cell proliferation is a key feature.

This guide will focus on the de novo purine synthesis pathway, a critical route for the production of purine nucleotides, and will use the inhibition of a key enzyme in this pathway, Inosine Monophosphate Dehydrogenase (IMPDH), as a model for therapeutic intervention.

Part 1: Foundational Knowledge: The Target and the Tool

The Therapeutic Target: Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is subsequently converted to guanosine monophosphate (GMP).[3] GMP is a precursor for the synthesis of guanosine diphosphate (GDP) and guanosine triphosphate (GTP), which are essential for DNA and RNA synthesis, signal transduction, and energy metabolism.

Two isoforms of IMPDH have been identified in humans:

-

IMPDH1: Constitutively expressed in most cell types.[4]

-

IMPDH2: Upregulated in activated lymphocytes and malignant cells, making it an attractive target for selective therapies.[2][4]

Because T and B lymphocytes are highly dependent on the de novo pathway for their proliferation, inhibition of IMPDH has potent cytostatic effects on these cells, while other cell types can utilize salvage pathways to replenish their guanine nucleotide pools.[1][5]

Caption: In Vitro Experimental Workflow.

Cell-Based Assays: Confirming On-Target Effects in a Biological Context

After confirming direct enzyme inhibition, the next step is to assess the compound's effects in a cellular context.

Protocol 2.2.1: Lymphocyte Proliferation Assay

This assay determines the compound's ability to inhibit the proliferation of cells that are highly dependent on de novo purine synthesis.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat)

-

Cell culture medium (e.g., RPMI-1640)

-

Mitogen (e.g., Phytohemagglutinin (PHA) for PBMCs)

-

Investigational compound

-

Cell proliferation reagent (e.g., MTS or CellTiter-Glo)

-

96-well cell culture plate

Procedure:

-

Seed the cells in the 96-well plate.

-

Add serial dilutions of the investigational compound.

-

For PBMCs, add a mitogen like PHA to stimulate proliferation.

-

Incubate for 48-72 hours.

-

Add the proliferation reagent and measure the signal according to the manufacturer's instructions (absorbance for MTS, luminescence for CellTiter-Glo).

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Protocol 2.2.2: Analysis of Intracellular Nucleotide Pools

This is a critical experiment to directly demonstrate that the compound's anti-proliferative effect is due to the depletion of guanine nucleotides. [6] Materials:

-

Cell line of interest

-

Investigational compound

-

Methanol for extraction

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system [7][8] Procedure:

-

Culture cells to a sufficient density and treat with the investigational compound at various concentrations (e.g., 1x and 5x GI50) for a defined period (e.g., 24 hours).

-

Harvest the cells and perform nucleotide extraction, typically using cold methanol.

-

Analyze the cell extracts by HPLC or LC-MS/MS to quantify the levels of various ribonucleotides and deoxyribonucleotides.

Expected Results for MPA:

| Treatment | GTP levels (pmol/10^6 cells) | ATP levels (pmol/10^6 cells) |

|---|---|---|

| Vehicle | 100 ± 10 | 3500 ± 200 |

| MPA (1x GI50) | 30 ± 5 | 3400 ± 180 |

| MPA (5x GI50) | 5 ± 2 | 3300 ± 210 |

Note: A significant and selective decrease in the GTP pool is expected, with minimal impact on the ATP pool.[6]

Protocol 2.2.3: Guanosine Rescue Experiment

This experiment confirms that the observed cellular effects are specifically due to the inhibition of de novo guanine nucleotide synthesis. [9] Procedure:

-

Perform the lymphocyte proliferation assay as described in Protocol 2.2.1.

-

Include a set of wells where cells are co-treated with the investigational compound and exogenous guanosine.

-

Assess cell viability after 48-72 hours.

Expected Outcome: The anti-proliferative effect of the compound should be significantly reversed in the presence of exogenous guanosine, as the cells can use the salvage pathway to bypass the block in de novo synthesis.

Caption: Cellular Assay Experimental Workflow.

Part 3: Data Synthesis and Future Directions

A successful investigational compound will demonstrate potent and selective inhibition of IMPDH in vitro, lead to a dose-dependent decrease in lymphocyte proliferation, cause a specific reduction in intracellular guanine nucleotide pools, and its anti-proliferative effects will be rescued by the addition of exogenous guanosine.

With this compelling preclinical data package, future research directions would include:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound in animal models, and to correlate its concentration with the desired biological effect (e.g., IMPDH inhibition in vivo). [10][11][12]* In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in animal models of disease, such as models of organ transplant rejection or autoimmune diseases.

-

Toxicology Studies: To assess the safety profile of the compound.

Conclusion

The investigation of a novel regulator of nucleotide metabolism is a systematic process that progresses from target identification and in vitro validation to cellular characterization and in vivo studies. By following the logical, evidence-based framework presented in this guide, researchers and drug development professionals can rigorously evaluate the therapeutic potential of new chemical entities. While the specific biological activities of this compound remain to be elucidated, the methodologies detailed herein, exemplified by the well-understood IMPDH inhibitor Mycophenolic Acid, provide a clear and actionable roadmap for its future investigation.

References

-

Figg, W. D., et al. (2001). Phase I Clinical Trial of the Inosine Monophosphate Dehydrogenase Inhibitor Mycophenolate Mofetil (Cellcept) in Advanced Multiple Myeloma Patients. Clinical Cancer Research, 7(9), 2683-2689. [Link]

-

Grempler, R., et al. (2008). An inosine 5'-monophosphate dehydrogenase 2 single-nucleotide polymorphism impairs the effect of mycophenolic acid. The Pharmacogenomics Journal, 8(6), 412-418. [Link]

-

Hasudungan, A. (2020). Mycophenolate (organ transplant and DMARD) - mechanism of action, side effects. YouTube. [Link]

-

Bhat, R., et al. (2023). Perspectives on Mycophenolate Mofetil in the Management of Autoimmunity. Clinical Reviews in Allergy & Immunology, 64(3), 449-467. [Link]

-

van den Heuvel, J. J., et al. (2013). Mycophenolic acid-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes. British Journal of Clinical Pharmacology, 76(4), 617-627. [Link]

-

Shaw, L. M., et al. (2003). Mycophenolate mofetil (MMF) metabolism. Clinical Biochemistry, 36(1), 1-10. [Link]

-

Allison, A. C. (2005). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 5(1), 1-28. [Link]

-

PharmGKB. Mycophenolic acid Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

Wikipedia. Mycophenolic acid. [Link]

-

Ladhani, S., et al. (2012). PharmGKB summary: mycophenolic acid pathway. Pharmacogenetics and Genomics, 22(8), 621-625. [Link]

-

University of Tsukuba. (2022). A Newly Identified Link Between Purine Metabolism and Microglial Morphology During Brain Development. Research News. [Link]

-

Jonsson, C. A., et al. (2000). Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice. Clinical and Experimental Immunology, 120(3), 503-510. [Link]

-

Hirano, T., et al. (2008). Pharmacokinetics and pharmacodynamics of mycophenolic acid and their relation to response to therapy of childhood-onset systemic lupus erythematosus. Arthritis and Rheumatism, 58(5), 1433-1442. [Link]

-

Ferraro, P., et al. (2010). Quantitation of cellular deoxynucleoside triphosphates. Nucleic Acids Research, 38(8), e85. [Link]

-

NOVOCIB. Active Human IMPDH Type 2 Enzyme. [Link]

-

Le, T. M., et al. (2019). Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools. Biology Methods and Protocols, 4(1), bpy013. [Link]

-

Keppeke, G. D., et al. (2019). Immune Response-Dependent Assembly of IMP Dehydrogenase Filaments. Frontiers in Immunology, 9, 2801. [Link]

-

Chan, P. L., et al. (2008). Pharmacokinetics and pharmacodynamics of mycophenolic acid after enteric-coated mycophenolate versus mycophenolate mofetil in patients with progressive IgA nephritis. Journal of Clinical Pharmacology, 48(2), 219-225. [Link]

-

Keppeke, G. D., et al. (2018). Immune Response-Dependent Assembly of IMP Dehydrogenase Filaments. Frontiers in Immunology, 9, 2801. [Link]

-

Vértessy, B. G., et al. (2023). Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP. International Journal of Molecular Sciences, 24(24), 17505. [Link]

-

Al-Bari, M. A. A., et al. (2023). Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh), 25(10), 735-743. [Link]

-

Wilson, P. M., et al. (2013). A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates. Nucleosides, Nucleotides & Nucleic Acids, 32(10), 527-540. [Link]

-

Sombogaard, F., et al. (2012). Mycophenolate pharmacokinetics and pharmacodynamics in belatacept treated renal allograft recipients – a pilot study. European Journal of Clinical Pharmacology, 68(4), 407-416. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. An inosine 5'-monophosphate dehydrogenase 2 single-nucleotide polymorphism impairs the effect of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A Newly Identified Link Between Purine Metabolism and Microglial Morphology During Brain Development | Research News - University of Tsukuba [tsukuba.ac.jp]

- 7. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP | MDPI [mdpi.com]

- 9. Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of mycophenolic acid and their relation to response to therapy of childhood-onset systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of mycophenolic acid after enteric-coated mycophenolate versus mycophenolate mofetil in patients with progressive IgA nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mycophenolate pharmacokinetics and pharmacodynamics in belatacept treated renal allograft recipients – a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Immunometabolic Potential of DCTPP1 Inhibition: A Technical Guide to ZINC4511851

[1]

Part 1: Executive Summary & Mechanistic Rationale

The Shift to Immunometabolism

While checkpoint blockade (PD-1/PD-L1) has revolutionized oncology, resistance remains a hurdle.[1] The next frontier lies in immunometabolism —targeting the metabolic enzymes that fuel tumor growth while simultaneously regulating the tumor microenvironment (TME).[1]

ZINC4511851 (Chemical Name: 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) has emerged as a high-affinity chemical probe targeting DCTPP1 (dCTP pyrophosphatase 1). Originally identified in high-throughput screens for SARS-CoV-2 host factors (interacting with viral protein Orf9b), DCTPP1 is now recognized for its critical role in maintaining the dNTP pool and genomic stability.[1]

The "Viral Mimicry" Hypothesis

The therapeutic potential of this compound in immunotherapy hinges on the Viral Mimicry mechanism.[1] DCTPP1 hydrolyzes dCTP and modified nucleotides (e.g., 5-formyl-dCTP) to prevent their misincorporation into DNA.[1]

Inhibition of DCTPP1 by this compound triggers a cascade:

-

Nucleotide Imbalance: Accumulation of non-canonical or excess dCTP.

-

Replication Stress: Misincorporation leads to DNA damage and stalled replication forks.

-

Cytosolic DNA Leakage: Genomic instability releases dsDNA into the cytosol.[1]

-

Innate Immune Activation: Cytosolic DNA is sensed by cGAS , activating STING .

-

Type I Interferon Response: Production of IFN-

and CXCL10 recruits CD8+ T cells, sensitizing "cold" tumors to checkpoint inhibitors.[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the proposed mechanism of action (MoA) where this compound transforms a tumor's metabolic stress into an immunogenic signal.

Caption: Figure 1.[1][2] Mechanism of this compound-induced viral mimicry. Inhibition of DCTPP1 leads to nucleotide pool corruption, DNA damage, and subsequent cGAS-STING activation.[1]

Part 3: Experimental Validation Protocols

To rigorously evaluate this compound, researchers must move beyond simple viability assays.[1] The following protocols validate target engagement and the downstream immunogenic phenotype.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm this compound physically binds DCTPP1 in live cells.[1]

-

Cell Preparation: Harvest 2x10^7 tumor cells (e.g., A549 or CT26).[1] Wash with PBS.

-

Treatment: Resuspend in medium containing 10 µM this compound or DMSO vehicle. Incubate for 1 hour at 37°C.

-

Heating: Aliquot cells into PCR tubes (50 µL each). Heat individually across a gradient (37°C to 67°C) for 3 minutes.

-

Lysis: Cool to RT. Add lysis buffer (with protease inhibitors).[1] Freeze-thaw 3x (liquid nitrogen/37°C water bath).

-

Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured proteins.

-

Detection: Run supernatant on SDS-PAGE. Immunoblot for DCTPP1 .

-

Analysis: Plot band intensity vs. temperature. A shift in the aggregation temperature (

) in the treated group confirms binding stabilization.[1]

Protocol B: Assessing the "Viral Mimicry" Response (Western Blot)

Purpose: To verify that DCTPP1 inhibition activates the STING pathway.[1]

Reagents:

-

Primary Antibodies: p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), Total DCTPP1, Vinculin (Loading Control).[1]

-

Positive Control: cGAMP (STING agonist) or 10 Gy Radiation.[1]

Workflow:

-

Seeding: Seed cells at 60% confluency.

-

Dosing: Treat with this compound (IC50 and 5x IC50) for 24h and 48h.

-

Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF).

-

Readout:

Protocol C: Synergistic Efficacy Data (In Vivo Proxy)

Purpose: To demonstrate that this compound sensitizes tumors to anti-PD-1.[1]

Experimental Design (Syngeneic Mouse Model - MC38 Colon Carcinoma):

| Group | Treatment Regimen | Rationale |

| Vehicle | DMSO/Saline (IP, Daily) | Baseline tumor growth.[1] |

| This compound Monotherapy | 10 mg/kg (IP, Daily) | Assess single-agent metabolic stress.[1] |

| Anti-PD-1 Monotherapy | 100 µ g/mouse (IP, bi-weekly) | Standard of care benchmark.[1] |

| Combination | This compound + Anti-PD-1 | Test Group: Does metabolic stress enhance T-cell killing? |

Readouts:

Part 4: Technical Specifications & Data Summary

Compound Profile: this compound

The following table summarizes the physicochemical properties critical for formulation and dosing.[1]

| Property | Value | Notes |

| Chemical Name | 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Heterocyclic scaffold |

| Molecular Weight | 344.4 g/mol | Small molecule, likely cell-permeable |

| Primary Target | DCTPP1 (dCTP Pyrophosphatase 1) | Confirmed via interactome mapping |

| Secondary Interactions | Orf9b (SARS-CoV-2) | Viral host factor interaction |

| Solubility | DMSO (>10 mM) | Poor aqueous solubility; requires formulation (e.g., cyclodextrin) for in vivo use |

| Predicted LogP | ~3.2 | Lipophilic; good membrane penetration |

Validation Workflow Diagram

Use this decision tree to guide your experimental progression with this compound.

Caption: Figure 2. Step-wise validation pipeline for this compound in immuno-oncology applications.

Part 5: References

-

Gordon, D. E., et al. (2020).[1] "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing."[1][3] Nature, 583, 459–468.[1] [Link]

-

Context: Primary identification of this compound as a high-confidence ligand for the DCTPP1-Orf9b complex.[1]

-

-

Chemical Probes Portal. "DCTPP1 and this compound."[2] [Link]

-

Context: Validation of this compound as a chemical probe for DCTPP1 research.

-

-

Requena, C. E., et al. (2014).[1] "dCTP pyrophosphatase 1 prevents the accumulation of modified dCTP pools and contributes to the maintenance of genomic stability."[1] Journal of Biological Chemistry, 289(26), 18158-18169.[1] [Link]

-

Context: Mechanistic grounding for DCTPP1's role in preventing DNA damage (the basis for the "Viral Mimicry" hypothesis).[1]

-

-

Li, A., & Yi, M. (2020).[1] "Immune checkpoint blockade and the STING pathway."[1] Signal Transduction and Targeted Therapy, 5, 269.[1] [Link][1]

-

Context: Establishes the link between cytosolic DNA sensing (STING) and improved immunotherapy outcomes.

-

Disclaimer: this compound is currently classified as a chemical probe for research use.[1][4] It has not yet been approved by the FDA for clinical use in humans.[1] All protocols described herein are for preclinical research purposes.

Sources

- 1. The Proteins of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS CoV-2 or n-COV19), the Cause of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]